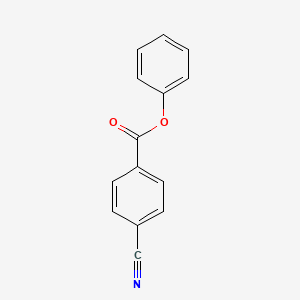

Benzoic acid, p-cyano-, phenyl ester

Description

Benzoic acid, 4-cyano-, phenyl ester (CAS 17847-33-5), also known as phenyl 4-cyanobenzoate, is a benzoic acid derivative with a cyano (-CN) group at the para position and a phenyl ester moiety. Its molecular formula is C₁₄H₉NO₂, with a molecular weight of 223.23 g/mol . Structurally, the compound combines the electron-withdrawing cyano group, which enhances electrophilicity at the ester carbonyl, and the bulky phenyl ester group, which may influence steric interactions in chemical reactions.

Properties

Molecular Formula |

C14H9NO2 |

|---|---|

Molecular Weight |

223.23 g/mol |

IUPAC Name |

phenyl 4-cyanobenzoate |

InChI |

InChI=1S/C14H9NO2/c15-10-11-6-8-12(9-7-11)14(16)17-13-4-2-1-3-5-13/h1-9H |

InChI Key |

UTARNPHXZJRNPC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares benzoic acid, 4-cyano-, phenyl ester with structurally related benzoic acid derivatives, focusing on molecular features, reactivity, and applications:

Key Differences and Research Findings:

Electron-Withdrawing Effects: The para-cyano group in both the phenyl and methyl esters (e.g., methyl p-cyanobenzoate) increases the electrophilicity of the ester carbonyl, making these compounds more reactive toward nucleophilic attack compared to non-substituted esters like butyl benzoate . In contrast, butyl benzoate lacks activating groups, resulting in slower hydrolysis rates and higher stability under neutral conditions .

Methyl p-cyanobenzoate exhibits higher solubility in polar solvents (e.g., methanol, acetonitrile) due to its compact structure, facilitating its use in catalytic hydrolysis reactions .

Biological Activity: Esters with amino or chloro substituents (e.g., 2-amino-5-chloro-benzoic acid methyl ester) demonstrate pesticidal and antimicrobial properties, as observed in metabolites of Bacillus species . Simple esters like benzoic acid methyl ester contribute to aroma profiles in fruits, highlighting the role of ester volatility in flavor chemistry .

Synthetic Utility :

- p-Carbomethoxybenzamide (a carbamoyl-substituted analog) serves as a precursor in amide bond formation, underscoring the versatility of benzoic acid derivatives in medicinal chemistry .

Structural and Functional Insights

- Reactivity Trends: Electron-deficient esters (e.g., cyano-substituted) are prone to nucleophilic substitution or hydrolysis, making them valuable in synthesizing carboxylic acids or amides . Phenyl esters are less common in biological systems due to hydrolysis resistance but are utilized in prodrug design for controlled release .

Thermodynamic Properties :

- Computational data (e.g., heat capacity, Cp) for related compounds like benzeneacetic acid derivatives suggest that substituent electronegativity significantly impacts thermodynamic stability .

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure from US Patent 3,772,389, 4-cyanobenzoic acid reacts with 2,4-dimethylphenol in xylene solvent using sulfuric acid (0.5–1.0 wt%) and benzoic acid (1.0 wt%) as co-catalysts. The mixture is refluxed (138–144°C) for 7 hours, yielding 2,4-dimethylphenyl 4-cyanobenzoate. While this example employs a substituted phenol, analogous conditions apply to unsubstituted phenol, albeit with adjustments for steric and electronic effects.

Critical Parameters:

-

Catalyst Load : Sulfuric acid (0.5–2.0 wt%) optimizes protonation without excessive side reactions.

-

Solvent Choice : High-boiling aromatic solvents (e.g., xylene, toluene) facilitate azeotropic water removal, shifting equilibrium toward ester formation.

-

Substrate Limitations : Phenols with substituents adjacent to the hydroxyl group (e.g., 2,4,6-trimethylphenol) exhibit reduced reactivity due to steric hindrance.

Yield and Scalability

Yields for direct esterification typically range from 60–75%, contingent on phenol reactivity. For instance, 2,4-dimethylphenol achieves ~70% conversion under optimized conditions, whereas unsubstituted phenol may require extended reaction times or higher catalyst loads. Industrial scalability is limited by equilibrium dynamics, necessitating large solvent volumes for water separation.

Acyl Chloride Intermediate Method

A more efficient route involves synthesizing 4-cyanobenzoyl chloride as an intermediate, followed by reaction with phenol. This two-step approach circumvents equilibrium limitations and enhances reaction rates.

Chlorination of 4-Cyanobenzoic Acid

The preparation of 4-cyanobenzoyl chloride is detailed in WO 2021/209,377, where 4-cyanobenzoic acid reacts with phosphoryl trichloride (POCl₃) in the presence of catalytic N,N-dimethylformamide (DMF).

Procedure:

-

Chlorination :

-

Esterification :

Advantages:

Catalytic and Solvent Considerations

The use of DMF accelerates chlorination by forming a reactive Vilsmeier-Haack complex, while TEA in the esterification step prevents acid-mediated decomposition of the phenol. Non-polar solvents (e.g., DCM) improve acyl chloride stability and facilitate phase separation during workup.

Influence of Reaction Conditions and Catalysts

Acid Catalysts in Direct Esterification

Comparative studies in IL 41,362A reveal that Lewis acids (e.g., boron trifluoride etherate) offer marginal improvements over sulfuric acid in sterically hindered systems. However, sulfuric acid remains preferred for cost-effectiveness and compatibility with aromatic solvents.

Temperature and Time Optimization

-

Direct Method : Reflux conditions (135–145°C) for 6–8 hours balance conversion and energy costs.

-

Acyl Chloride Route : Chlorination at 80–100°C for 4 hours minimizes side reactions.

Comparative Analysis of Synthesis Routes

| Parameter | Direct Esterification | Acyl Chloride Method |

|---|---|---|

| Yield | 60–75% | 85–92% |

| Reaction Time | 6–8 hours | 4–6 hours (chlorination) |

| Catalyst Cost | Low (H₂SO₄) | Moderate (DMF, POCl₃) |

| Byproduct Formation | Moderate (water removal) | Low (HCl neutralization) |

| Industrial Scalability | Limited by equilibrium | High |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing benzoic acid, p-cyano-, phenyl ester, and how do reaction conditions influence yield and purity?

- Answer : Synthesis typically involves esterification of 4-cyanobenzoic acid with phenol derivatives. Key steps include:

-

Activation of the carboxylic acid : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions .

-

Solvent selection : Polar aprotic solvents (e.g., dichloromethane or THF) to stabilize intermediates.

-

Inert atmosphere : Nitrogen or argon to prevent oxidation of sensitive groups (e.g., cyano) .

-

Post-synthesis purification : Column chromatography or recrystallization to achieve >95% purity.

Critical Parameters :

- Temperature control (20–40°C) to avoid side reactions.

- Stoichiometric ratios (1:1.2 acid:phenol derivative) to drive esterification to completion .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- Answer : Use a combination of:

- NMR :

- ¹H NMR : Aromatic protons appear as a multiplet (δ 7.2–8.2 ppm); the cyano group does not protonate but deshields adjacent protons.

- ¹³C NMR : Carbonyl (C=O) at ~165 ppm, cyano (CN) at ~115 ppm .

- FTIR : Strong absorption bands for ester C=O (~1740 cm⁻¹) and cyano group (~2230 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 223 (C₁₄H₉NO₂) .

Q. What analytical methods are suitable for assessing the purity of this compound in academic research?

- Answer :

- HPLC : Reverse-phase C18 column with UV detection at 254 nm; retention time compared to NIST-certified standards .

- TGA/DSC : Thermal stability analysis (decomposition onset ~250°C) to detect solvent residues or impurities .

- Elemental Analysis : Validate %C, %H, %N against theoretical values (C: 75.33%, H: 4.06%, N: 6.27%) .

Advanced Research Questions

Q. How can discrepancies in thermal stability data (e.g., TGA/DSC) be resolved when synthesizing this compound?

- Answer : Contradictions may arise from:

- Polymorphism : Recrystallize the compound in different solvents (e.g., ethanol vs. acetonitrile) and re-analyze .

- Residual solvents : Use Karl Fischer titration to quantify water/solvent content; repurify if >0.1% .

- Decomposition pathways : Perform isothermal TGA at 200°C for 1 hour to identify degradation byproducts via GC-MS .

Q. What strategies optimize the compound’s stability in liquid crystalline or polymer matrix applications?

- Answer :

- Encapsulation : Use liposomes or cyclodextrins to shield the ester group from hydrolysis .

- Additives : Incorporate antioxidants (e.g., BHT) at 0.1% w/w to prevent oxidation of the cyano group .

- pH control : Maintain neutral conditions (pH 6–8) in aqueous formulations to avoid ester cleavage .

Q. How does the electron-withdrawing cyano group influence the compound’s reactivity in photochemical studies?

- Answer :

- UV-Vis Analysis : The cyano group red-shifts absorption maxima (λₘₐₓ ~280 nm) due to conjugation with the aromatic ring .

- Photostability : Under UV light (365 nm), the ester bond may undergo Norrish Type I cleavage; monitor via time-resolved IR spectroscopy .

- Quantum Yield Calculation : Compare fluorescence emission spectra with/ without electron-donating substituents to quantify electronic effects .

Q. What mechanistic insights explain its role as an intermediate in environmental degradation pathways?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.